
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DB869, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DB869 is a sulfonamide derivative that has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of IKKβ, a protein that plays a key role in the activation of the NF-κB pathway. The NF-κB pathway is a signaling pathway that is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of IKKβ, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide prevents the activation of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit potent anti-inflammatory effects in preclinical studies. In animal models of inflammatory diseases, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the production of ROS and NO, which are known to contribute to inflammation. These effects suggest that N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is its potent anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, the synthesis method of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is relatively straightforward, making it a viable option for large-scale production. However, one of the limitations of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. Firstly, further studies are needed to evaluate the potential toxicity of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in preclinical and clinical studies. Additionally, more research is needed to explore the potential applications of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of various inflammatory diseases. Furthermore, the mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide needs to be further elucidated to better understand its anti-inflammatory effects. Finally, the synthesis method of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide needs to be optimized to improve the overall yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, starting with the reaction of 2,5-dimethylfuran-3-methanol with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. The overall yield of this synthesis method is around 40-50%, making it a viable option for large-scale production of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In preclinical studies, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the activity of a protein called IKKβ, which is involved in the production of pro-inflammatory cytokines. Additionally, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation.
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-9-6-11(10(2)21-9)8-18-22(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGVPTTZHQFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
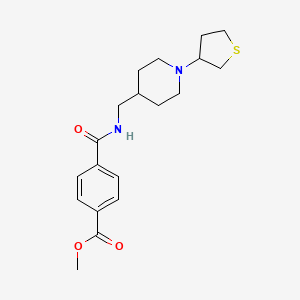
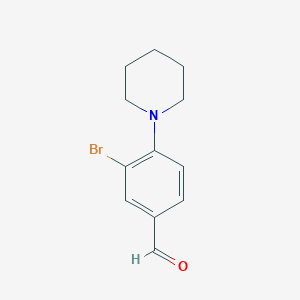
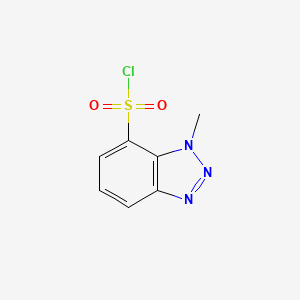


![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)
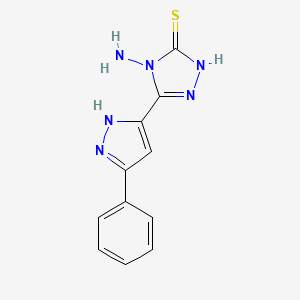
![2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905938.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)
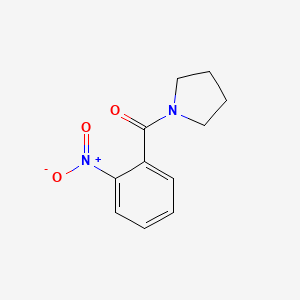
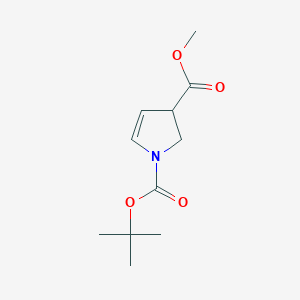

![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2905947.png)